

(4-Isobutyramidophenyl)boronic acid molecular weight and formula

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (4-Isobutyramidophenyl)boronic acid

Cat. No.: B1387069

[Get Quote](#)

An In-Depth Technical Guide to **(4-Isobutyramidophenyl)boronic acid**: A Cornerstone Intermediate in Modern Medicinal Chemistry

Abstract

(4-Isobutyramidophenyl)boronic acid has emerged as a pivotal building block in the landscape of drug discovery and development. Its unique structural features, particularly the presence of a reactive boronic acid moiety, make it an indispensable intermediate for synthesizing complex pharmaceutical agents. This guide provides a comprehensive technical overview for researchers and drug development professionals, detailing the compound's fundamental properties, a validated synthetic pathway, and its critical applications. We will explore its role in the creation of potent enzyme inhibitors and its utility in robust carbon-carbon bond-forming reactions, underscoring its significance in constructing novel therapeutic candidates. The narrative emphasizes the chemical principles and experimental logic that drive its application, offering both foundational knowledge and practical protocols.

Introduction to Boronic Acids in Drug Discovery

Boronic acids are a class of organoboron compounds characterized by a C–B bond and two hydroxyl groups attached to the boron atom (R-B(OH)₂).^{[1][2]} Initially considered niche reagents, their prominence has surged over the past two decades, largely demystifying early concerns about toxicity.^[3] The approval of several boronic acid-containing drugs by the FDA,

including the groundbreaking proteasome inhibitor Bortezomib (Velcade®), has solidified their status as a validated and valuable pharmacophore.[1][4]

The utility of boronic acids stems from several key properties:

- Lewis Acidity: The boron atom possesses a vacant p-orbital, allowing it to act as a mild Lewis acid.[1][2]
- Reversible Covalent Bonding: They can form stable, yet reversible, covalent bonds with diols, a feature critical for interacting with biological targets like sugars or the active sites of serine proteases.[1][5]
- Synthetic Versatility: Boronic acids are exceptionally stable, easy to handle, and serve as key partners in powerful synthetic reactions, most notably the Nobel Prize-winning Suzuki-Miyaura cross-coupling.[6]
- Favorable Pharmacokinetics: Incorporation of a boronic acid group can enhance drug potency and improve pharmacokinetic profiles.[4]

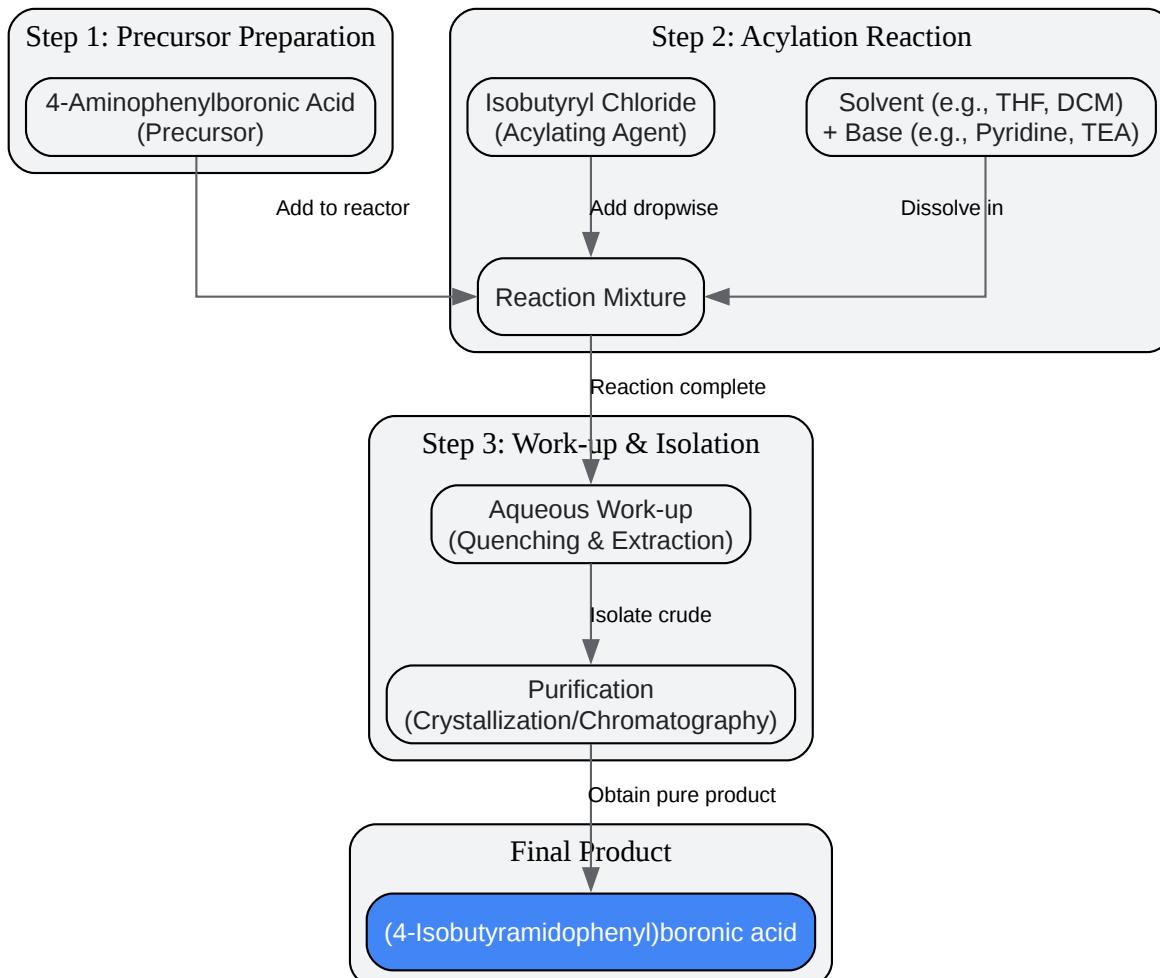
(4-Isobutyramidophenyl)boronic acid is a prime example of a functionalized arylboronic acid designed for specific applications, particularly in the synthesis of targeted therapies.

Physicochemical Properties

A clear understanding of a compound's physical and chemical properties is fundamental for its effective use in synthesis and formulation. The key identifiers and properties of **(4-Isobutyramidophenyl)boronic acid** are summarized below.

Property	Value	Source
Molecular Formula	C ₁₀ H ₁₄ BNO ₃	[5]
Molecular Weight	207.04 g/mol	[5]
CAS Number	874219-50-8	[5]
Appearance	Typically a white to off-white solid	General Knowledge
Storage Conditions	2-8°C, under inert gas	[5]

Synthesis Pathway: Acylation of 4-Aminophenylboronic Acid


The most direct and industrially scalable synthesis of **(4-Isobutyramidophenyl)boronic acid** involves the acylation of a readily available precursor, 4-aminophenylboronic acid. This method is efficient and provides a high-purity product. The general strategy is based on well-established amidation reactions applied to functionalized boronic acids.[\[7\]](#)

Synthetic Rationale

The chosen pathway leverages the nucleophilic character of the amino group on the phenylboronic acid ring to react with an electrophilic acylating agent.

- Starting Material Selection: 4-Aminophenylboronic acid is a commercially available and relatively inexpensive starting material. Its synthesis often begins with the nitration of phenylboronic acid followed by a reduction, providing a reliable source for the key precursor.
[\[7\]](#)
- Reaction Choice: Standard N-acylation is a robust and high-yielding reaction. Using isobutyryl chloride or isobutyric anhydride provides the desired isobutyramido side chain. The reaction is typically performed in the presence of a non-nucleophilic base to neutralize the HCl byproduct.

Reaction Workflow Diagram

[Click to download full resolution via product page](#)

Caption: Synthetic workflow for **(4-Isobutyramidophenyl)boronic acid**.

Core Applications in Drug Discovery Intermediate for Proteasome Inhibitors

The primary application of **(4-Isobutyramidophenyl)boronic acid** is as a key intermediate in the synthesis of dipeptidyl boronic acid proteasome inhibitors.^[5] The proteasome is a cellular

complex responsible for degrading unwanted or misfolded proteins; its inhibition is a validated strategy for treating certain cancers, particularly multiple myeloma.[1][3]

The boronic acid moiety is the pharmacophore—it is directly responsible for the drug's mechanism of action. The boron atom forms a reversible covalent bond with the hydroxyl group of a critical threonine residue (Thr1) in the proteasome's active site, effectively blocking its proteolytic activity.[3] **(4-Isobutyramidophenyl)boronic acid** provides the foundational scaffold onto which peptide side chains are built to achieve specificity and potency.

Mechanism of Proteasome Inhibition

Caption: Boronic acid inhibiting the proteasome active site.

Utility in Suzuki-Miyaura Cross-Coupling

Beyond its role in proteasome inhibitors, **(4-Isobutyramidophenyl)boronic acid** is a versatile partner in Suzuki-Miyaura cross-coupling reactions. This palladium-catalyzed reaction forges a C-C bond between the boronic acid and an organohalide (e.g., aryl bromide or iodide). This allows medicinal chemists to efficiently construct complex biaryl or heteroaryl structures, which are common motifs in pharmacologically active molecules.[6] This reaction is valued for its mild conditions and high tolerance of various functional groups.

Exemplary Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes a general procedure for coupling **(4-Isobutyramidophenyl)boronic acid** with a generic aryl bromide. Note: This is a representative protocol. Specific conditions may need optimization.

Objective: To synthesize a biaryl compound from **(4-Isobutyramidophenyl)boronic acid** and an aryl bromide.

Reagents & Equipment:

- **(4-Isobutyramidophenyl)boronic acid** (1.0 eq)
- Aryl Bromide (1.1 eq)

- Palladium Catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$, 2-5 mol%)
- Base (e.g., K_2CO_3 , Na_2CO_3 , 2-3 eq)
- Solvent System (e.g., Toluene/Ethanol/Water or Dioxane/Water)
- Schlenk flask or similar reaction vessel
- Magnetic stirrer and heating mantle
- Inert gas supply (Nitrogen or Argon)
- Standard glassware for extraction and purification

Procedure:

- Vessel Preparation: To a dry Schlenk flask under an inert atmosphere, add **(4-Isobutyramidophenyl)boronic acid**, the aryl bromide, and the base.
 - Rationale: An inert atmosphere is critical to prevent the oxidation and deactivation of the palladium catalyst.
- Solvent Addition: Add the chosen solvent system to the flask. Stir the mixture for 10-15 minutes to ensure adequate mixing.
- Degassing: Degas the solvent by bubbling the inert gas through the mixture for 15-20 minutes or by using a freeze-pump-thaw method.
 - Rationale: Removing dissolved oxygen is crucial for catalyst stability and reaction efficiency.
- Catalyst Addition: Add the palladium catalyst to the reaction mixture under a positive flow of inert gas.
- Reaction: Heat the mixture to the desired temperature (typically 80-100 °C) and stir vigorously for the required time (2-24 hours), monitoring progress by TLC or LC-MS.

- **Work-up:** Upon completion, cool the reaction to room temperature. Add water and a suitable organic solvent (e.g., ethyl acetate). Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.
- **Purification:** Concentrate the organic extract under reduced pressure. Purify the crude residue by flash column chromatography or recrystallization to obtain the final biaryl product.

Conclusion

(4-Isobutyramidophenyl)boronic acid is more than a simple chemical intermediate; it is a testament to the power of rational drug design. Its structure is tailored to serve as a robust building block for some of the most effective modern therapeutics. By providing a stable scaffold with a highly functional boronic acid group, it enables the construction of potent enzyme inhibitors and complex molecular architectures through reliable synthetic methodologies. For researchers in medicinal chemistry and drug development, a thorough understanding of this compound's properties and applications is essential for unlocking new therapeutic possibilities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

1. Boronic acid - Wikipedia [en.wikipedia.org]
2. application.wiley-vch.de [application.wiley-vch.de]
3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
4. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
5. (4-Isobutyramidophenyl)boronic acid [myskinrecipes.com]
6. nbanno.com [nbanno.com]
7. CN106946920A - A kind of preparation method of 4 amino phenyl boronic acid derivative - Google Patents [patents.google.com]

- To cite this document: BenchChem. [(4-Isobutyramidophenyl)boronic acid molecular weight and formula]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1387069#4-isobutyramidophenyl-boronic-acid-molecular-weight-and-formula>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com